

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid as a chemical probe

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

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An Application Guide to **4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid**: A Novel Chemical Probe for Interrogating Biological Systems

Introduction: Unveiling a Versatile Chemical Tool

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a specialized organic molecule engineered for potential use as a chemical probe in biological research and drug discovery. Its unique trifunctional architecture—comprising a phenylboronic acid moiety, a central sulfonamide linker, and a substituted chlorophenyl ring—suggests a mechanism of action rooted in reversible covalent chemistry, offering a powerful approach for target identification and validation.

The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, such as those found in saccharides, and more importantly for proteomics, with the hydroxyl group of active site serine residues in enzymes like serine hydrolases.^{[1][2]} This interaction is often characterized by high affinity and specificity, driven by the electronic environment of the active site. The sulfonamide linker and the 3-chlorophenyl group provide critical secondary interactions, anchoring the probe within a binding pocket and dictating its selectivity profile across the proteome.

This document serves as a comprehensive guide for researchers, providing the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to

effectively utilize **4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid** as a chemical probe.

Physicochemical Properties

A clear understanding of the probe's fundamental properties is essential for its effective application.

Property	Value	Source
IUPAC Name	[4-[(3-chlorophenyl)sulfamoyl]phenyl] boronic acid	[3]
CAS Number	957062-69-0	[3] [4]
Molecular Formula	C ₁₂ H ₁₁ BCINO ₄ S	[3]
Molecular Weight	311.54 g/mol	[4]
Appearance	White to off-white powder	Generic
Solubility	Soluble in DMSO, DMF, and Methanol	Generic

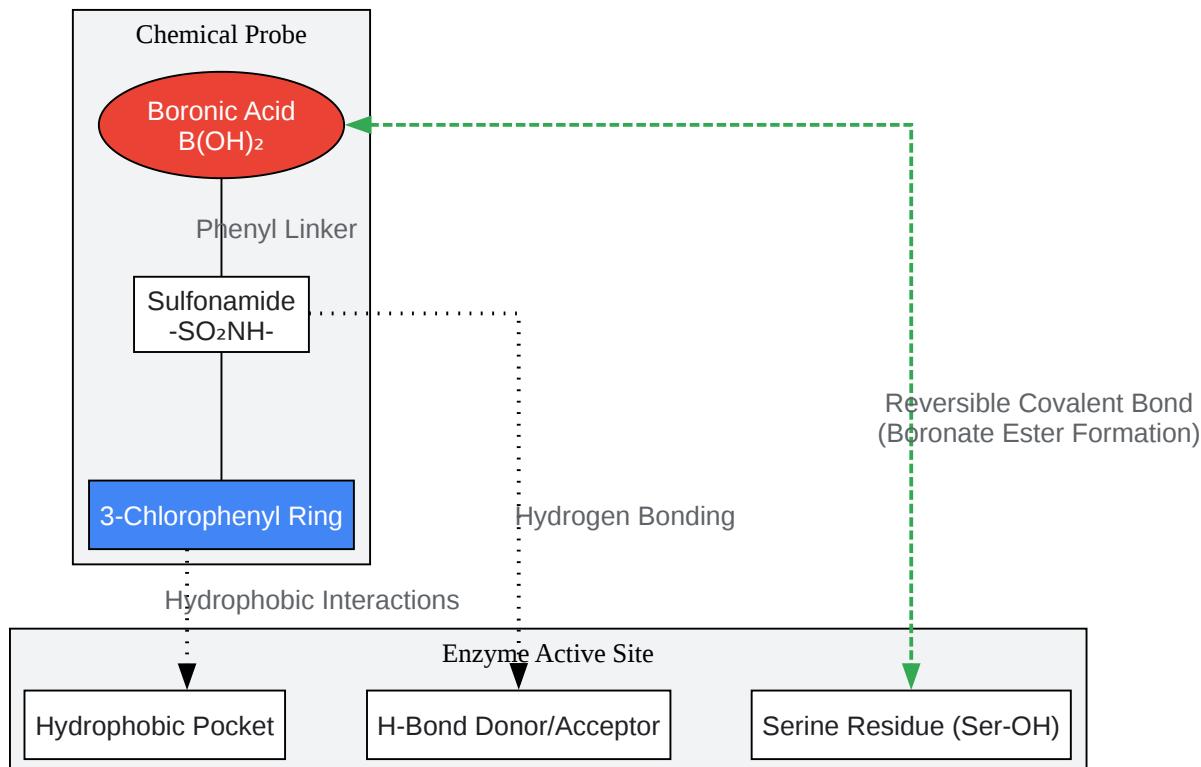
Principle of Action: Reversible Covalent Inhibition

The primary mechanism by which **4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid** is hypothesized to function as a probe is through the formation of a reversible covalent bond with nucleophilic residues, particularly serine, within an enzyme's active site. The boron atom, being electron-deficient, is readily attacked by the hydroxyl group of a serine residue, forming a stable but reversible tetrahedral boronate adduct. This interaction effectively inhibits the enzyme's catalytic activity.

The specificity of this interaction is governed by the other components of the molecule:

- Sulfonamide Group: Provides hydrogen bonding opportunities and structural rigidity.
- 3-Chlorophenyl Ring: Engages in hydrophobic and van der Waals interactions within the binding pocket, serving as a key determinant for target selectivity.

This combination of a reactive "warhead" (the boronic acid) and a specificity-determining "scaffold" makes it a potent tool for probing enzyme function.



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Figure 1: Hypothesized interaction of the probe with an enzyme active site.

Application Note 1: Target Identification via Chemoproteomics

A primary application for a novel probe is the identification of its cellular targets. An Activity-Based Protein Profiling (ABPP) workflow is the gold standard for this purpose. This requires a

modified version of the probe containing a bioorthogonal handle (e.g., an alkyne) for downstream visualization and enrichment.

Experimental Workflow: Target ID

The overall workflow involves synthesizing a tagged probe, labeling proteins in a complex biological sample, conjugating a reporter tag (like biotin) via click chemistry, enriching the labeled proteins, and finally identifying them by mass spectrometry.



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Figure 2: Chemoproteomics workflow for target identification.

Protocol 1: In-situ Protein Labeling in Cell Lysate

Objective: To label potential protein targets of the alkyne-tagged probe in a native proteome.

Materials:

- Alkyne-tagged **4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid** probe (10 mM stock in DMSO)
- HEK293T cells (or other relevant cell line)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
- BCA Protein Assay Kit
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare Cell Lysate:

- Culture HEK293T cells to ~80-90% confluence.
- Wash cells twice with ice-cold PBS.
- Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Protein Labeling:
 - Dilute the cell lysate to a final concentration of 2 mg/mL with Lysis Buffer.
 - Aliquot 500 µL of the diluted lysate into microcentrifuge tubes.
 - Add the alkyne-tagged probe to a final concentration of 1-10 µM. For a negative control, add an equivalent volume of DMSO.
 - Incubate for 1 hour at 37°C with gentle agitation.
 - Rationale: Incubation at 37°C facilitates enzyme activity and probe binding. The concentration range is typical for initial screening of probe efficacy.
- Competition Control (for Target Validation):
 - To validate target engagement, pre-incubate a lysate sample with a 100-fold excess of the untagged parent probe (**4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid**) for 30 minutes before adding the alkyne-tagged probe. A true target will show significantly reduced labeling in this sample.[\[5\]](#)

Protocol 2: Click Chemistry and Target Enrichment

Objective: To attach a biotin reporter tag and isolate the probe-labeled proteins.

Materials:

- Labeled lysate from Protocol 1

- Click Chemistry Reagent Mix:
 - Biotin-Azide (10 mM stock in DMSO)
 - Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
 - Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
- Streptavidin-agarose beads
- Wash Buffer (e.g., 0.1% SDS in PBS)

Procedure:

- Prepare Click Reaction:
 - To the 500 µL of labeled lysate, add the following reagents in order, vortexing briefly after each addition:
 - 1 µL Biotin-Azide (final conc. 20 µM)
 - 2 µL TCEP (final conc. 200 µM)
 - 1 µL TBTA (final conc. 20 µM)
 - 2 µL CuSO₄ (final conc. 200 µM)
 - Causality: TCEP reduces the Cu(II) to the catalytically active Cu(I) state, and TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.
- Incubation: Incubate the reaction for 1 hour at room temperature.
- Protein Enrichment:
 - Add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.
 - Incubate for 1.5 hours at 4°C on a rotator to capture the biotinylated proteins.

- Washing:
 - Pellet the beads by centrifugation (1500 x g for 2 min).
 - Discard the supernatant.
 - Wash the beads sequentially with:
 - 2 x 1 mL of 0.5% SDS in PBS
 - 3 x 1 mL of PBS
 - 3 x 1 mL of water
 - Rationale: The stringent washing steps, particularly with SDS, are crucial to remove non-specifically bound proteins, reducing background in the final mass spectrometry analysis.

The enriched proteins on the beads are now ready for on-bead digestion and subsequent identification by LC-MS/MS.

Application Note 2: Enzyme Inhibition and Mechanistic Studies

Once a target enzyme has been identified, the probe can be used to characterize its inhibitory activity and mechanism.

Protocol 3: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the probe required to inhibit 50% of the target enzyme's activity.

Materials:

- Recombinant purified target enzyme
- **4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid** (10 mM stock in DMSO)

- Fluorogenic or chromogenic substrate specific to the target enzyme
- Assay Buffer (optimized for the target enzyme)
- 96-well microplate (black, for fluorescence assays)
- Plate reader

Procedure:

- Prepare Reagent Plate:
 - Prepare a serial dilution of the probe in DMSO. Then, dilute these stocks into Assay Buffer to the desired final concentrations (e.g., from 100 μ M to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
 - Add 50 μ L of the diluted probe solutions to the wells of the 96-well plate. Include a "no inhibitor" control (Assay Buffer + DMSO) and a "no enzyme" background control.
- Enzyme Incubation:
 - Dilute the target enzyme to a working concentration in ice-cold Assay Buffer.
 - Add 25 μ L of the diluted enzyme to each well (except the "no enzyme" control).
 - Incubate the plate for 30 minutes at room temperature.
 - Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
- Initiate Reaction:
 - Prepare the substrate solution in Assay Buffer.
 - Add 25 μ L of the substrate solution to all wells to initiate the enzymatic reaction.
- Measure Activity:

- Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the change in fluorescence or absorbance over time (kinetic mode) for 15-30 minutes. The rate of reaction is determined from the linear portion of the progress curve.

• Data Analysis:

- Subtract the background rate ("no enzyme" control) from all other measurements.
- Normalize the rates relative to the "no inhibitor" control (set to 100% activity).
- Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting Inhibition Data

Parameter	Description	Typical Value Range
IC ₅₀	Concentration of inhibitor that reduces enzyme activity by 50%.	nM to μ M
K _i	Inhibition constant; a measure of the inhibitor's binding affinity.	nM to μ M
Mode of Inhibition	Competitive, non-competitive, uncompetitive, or mixed.	N/A

To confirm a reversible covalent mechanism, a "jump dilution" experiment can be performed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then rapidly diluted. A rapid recovery of enzyme activity upon dilution is indicative of a reversible binding mechanism.

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- To cite this document: BenchChem. [4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid as a chemical probe]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421008#4-n-3-chlorophenyl-sulfamoyl-phenylboronic-acid-as-a-chemical-probe>]

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